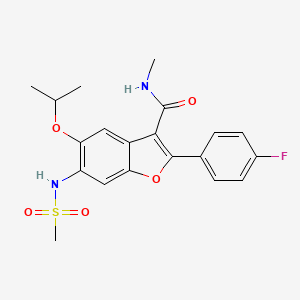

HCV-796 analog

Description

Properties

Key on ui mechanism of action |

This drug inhibits polymerase enzyme which encourages hepatitis C virus (HCV) infections. |

|---|---|

Molecular Formula |

C20H21FN2O5S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

2-(4-fluorophenyl)-6-(methanesulfonamido)-N-methyl-5-propan-2-yloxy-1-benzofuran-3-carboxamide |

InChI |

InChI=1S/C20H21FN2O5S/c1-11(2)27-17-9-14-16(10-15(17)23-29(4,25)26)28-19(18(14)20(24)22-3)12-5-7-13(21)8-6-12/h5-11,23H,1-4H3,(H,22,24) |

InChI Key |

VBRUONUESYTIDA-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |

Canonical SMILES |

CC(C)OC1=C(C=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)F)C(=O)NC)NS(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

HCV-086; HCV 086; HCV086 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of HCV-796 Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of HCV-796 (Nesbuvir) and its analogs, a class of potent non-nucleoside inhibitors of the hepatitis C virus (HCV) NS5B polymerase. This document details the synthetic strategies for creating these benzofuran-based compounds, protocols for their biological evaluation, and a summary of their structure-activity relationships.

Introduction to HCV-796 and its Mechanism of Action

HCV-796, also known as Nesbuvir, is a non-nucleoside inhibitor that targets the RNA-dependent RNA polymerase (RdRp) of the hepatitis C virus, a crucial enzyme for viral replication known as NS5B.[1][2] Unlike nucleoside inhibitors that act as chain terminators, HCV-796 binds to an allosteric site within the "palm" domain of the NS5B polymerase.[2][3] This binding event induces a conformational change in the enzyme, ultimately inhibiting its ability to synthesize viral RNA.[4] The benzofuran (B130515) core is a key structural feature of HCV-796 and its analogs, contributing to their potent antiviral activity.[3][5]

The clinical development of HCV-796 was halted due to observations of elevated liver enzymes in some patients during prolonged treatment.[6] However, the scaffold remains a valuable starting point for the design of new, safer, and potentially more potent anti-HCV agents. Understanding the synthesis and characterization of HCV-796 analogs is therefore critical for the development of next-generation HCV NS5B inhibitors.

Synthesis of HCV-796 Analogs

The synthesis of HCV-796 and its analogs generally revolves around the construction of the core benzofuran scaffold, followed by modifications at various positions to explore structure-activity relationships (SAR). While specific, patented synthesis routes for HCV-796 are proprietary, the scientific literature provides a general framework for the synthesis of analogous benzofuran derivatives.

A representative synthetic approach involves a multi-step process that can be adapted for parallel synthesis to generate a library of analogs for screening. The key steps typically include the formation of the benzofuran ring, followed by the introduction of substituents at the C2, C3, C5, and C6 positions.

General Synthetic Scheme:

Characterization of HCV-796 Analogs

The characterization of newly synthesized HCV-796 analogs involves a series of in vitro assays to determine their antiviral potency, cytotoxicity, and mechanism of action.

Antiviral Activity Assessment

The primary method for evaluating the anti-HCV activity of these compounds is the HCV replicon assay.[6][7][8][9] This cell-based system utilizes human hepatoma cells (Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously.[7][9] The replicon often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication.[7]

Table 1: In Vitro Activity of Representative Benzofuran-based HCV NS5B Inhibitors

| Compound | Target Genotype | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| HCV-796 | 1b | 9[7] | >100 | >11,111 |

| Analog A | 1a | 5[1] | >25 | >5,000 |

| Analog B | 1b | 15 | >50 | >3,333 |

| Analog C | 2a | 50 | >100 | >2,000 |

Cytotoxicity Assessment

To ensure that the observed antiviral activity is not due to general toxicity to the host cells, a cytotoxicity assay is performed in parallel with the replicon assay.[7] The 50% cytotoxic concentration (CC50) is determined, and the selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.[1]

NS5B Polymerase Inhibition Assay

To confirm that the analogs target the NS5B polymerase, a biochemical assay is conducted using purified recombinant NS5B enzyme.[1] This assay measures the ability of the compounds to inhibit the RNA-dependent RNA polymerase activity of NS5B in a cell-free system. The half-maximal inhibitory concentration (IC50) is determined from this assay.

Table 2: NS5B Polymerase Inhibition by HCV-796 Analogs

| Compound | Genotype | IC50 (nM) |

| HCV-796 | 1b | ~10 |

| Analog D | 1a | 8 |

| Analog E | 1b | 25 |

Experimental Protocols

HCV Replicon Assay Protocol

This protocol outlines a typical procedure for determining the EC50 of a test compound using a luciferase-based HCV replicon system.

Detailed Steps:

-

Cell Seeding: Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter gene in 96-well plates at an appropriate density and allow them to adhere overnight.[7]

-

Compound Preparation: Prepare a series of dilutions of the test compound in cell culture medium.

-

Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound. Include appropriate controls (e.g., vehicle control, positive control inhibitor).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[7]

-

Lysis and Luminescence Measurement: After incubation, lyse the cells and measure the luciferase activity using a commercial kit and a luminometer.[7]

-

Data Analysis: Plot the luminescence signal against the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay) Protocol

This protocol describes a common method for assessing the cytotoxicity of compounds.

-

Cell Seeding: Seed Huh-7 cells (without the replicon) in 96-well plates.

-

Compound Treatment: Treat the cells with the same concentrations of the test compound as in the replicon assay and incubate for 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Structure-Activity Relationship (SAR)

Systematic modification of the benzofuran scaffold has provided valuable insights into the structural requirements for potent anti-HCV activity.

-

C2 Position: Substitution with various aryl or heteroaryl groups is generally well-tolerated and can significantly impact the potency and spectrum of activity against different HCV genotypes.[1]

-

C3 Position: The carboxamide moiety at this position is critical for interaction with the NS5B polymerase. Modifications to the N-methyl group can influence potency.

-

C5 Position: The cyclopropyl (B3062369) group in HCV-796 contributes to its potency. Replacement with other small alkyl or aryl groups can modulate the pharmacokinetic properties of the analogs.

-

C6 Position: The substituted amino group at this position is important for both potency and solubility. Variations in the substituent can be explored to optimize these properties.

Conclusion

The benzofuran scaffold of HCV-796 represents a validated starting point for the design of novel and potent inhibitors of the HCV NS5B polymerase. This guide has provided an overview of the synthetic strategies, detailed characterization protocols, and key structure-activity relationships for this important class of antiviral compounds. By leveraging this information, researchers can continue to develop new analogs with improved safety profiles and broader genotypic coverage, contributing to the ongoing effort to eradicate hepatitis C.

References

- 1. High-Throughput Screening, Discovery, and Optimization To Develop a Benzofuran Class of Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. HCV Replicons: Overview and Basic Protocols | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of HCV-796 Derivatives

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of HCV-796 and its Analogs: A Deep Dive into Non-Nuceloside Inhibition of HCV NS5B Polymerase

HCV-796 and its derivatives represent a potent class of non-nucleoside inhibitors (NNIs) that target the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. These compounds bind to an allosteric site on the enzyme, inducing a conformational change that ultimately halts viral RNA synthesis. This technical guide provides a comprehensive overview of the mechanism of action of HCV-796 derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

HCV-796 and its benzofuran-based analogs exert their antiviral effect by binding to a specific, hydrophobic pocket within the "palm" domain of the NS5B polymerase, designated as palm site II. This binding is non-competitive with respect to the nucleotide substrates. The interaction of the inhibitor with this allosteric site induces a conformational change in the enzyme's active site, thereby preventing the conformational changes required for the initiation and elongation of the nascent RNA strand.

Key amino acid residues within this binding pocket, including Cys316, Ser365, and Leu384, play a crucial role in the interaction with HCV-796. The benzofuran (B130515) core of these inhibitors establishes multiple hydrophobic and polar contacts with these residues. Notably, mutations in these residues, particularly the C316Y substitution, have been shown to confer resistance to HCV-796, highlighting their importance in the drug-target interaction.

The binding of HCV-796 to NS5B has been characterized as a slow-binding process, with the binding affinity increasing over time. This kinetic profile is driven by a slow dissociation rate from the enzyme, suggesting a stable and long-lasting inhibitory complex.

Quantitative Antiviral Activity

The antiviral potency of HCV-796 and its derivatives has been evaluated in various in vitro systems, including enzyme inhibition assays and cell-based replicon systems. The following tables summarize the key quantitative data for HCV-796 and select analogs.

| Compound | Assay Type | Target | IC50 (nM) | EC50 (nM) | Genotype | Reference |

| HCV-796 | NS5B Polymerase Inhibition | Wild-Type | 40 | - | 1b | [1] |

| HCV-796 | HCV Replicon | Wild-Type | - | 9 | 1b | |

| HCV-796 | HCV Replicon | C316Y Mutant | - | >1000 | 1b | |

| Indole-based Inhibitor 56 | NS5B Polymerase Inhibition | Wild-Type | 8 | - | Not Specified | [2] |

| Indole-based Inhibitor 56 | HCV Replicon | Wild-Type | - | 20 | Not Specified | [2] |

Experimental Protocols

HCV NS5B Polymerase Inhibition Assay (Detailed Protocol)

This assay quantifies the ability of a compound to inhibit the RNA synthesis activity of recombinant HCV NS5B polymerase.

Materials:

-

Recombinant HCV NS5B polymerase (genotype 1b)

-

RNA template (e.g., poly(C))

-

RNA primer (e.g., oligo(G))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, UTP, GTP)

-

Radiolabeled rNTP (e.g., [α-³²P]GTP or [α-³³P]GTP)

-

Assay buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, 5 mM MgCl₂, 10 units RNase inhibitor

-

Test compounds dissolved in DMSO

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, RNA template, and RNA primer.

-

Add the test compound at various concentrations (typically in a serial dilution) to the reaction mixture. A DMSO control (no compound) should be included.

-

Initiate the reaction by adding the recombinant NS5B polymerase and the rNTP mix, including the radiolabeled rNTP.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., 50 mM EDTA).

-

Spot the reaction mixture onto DE81 filter paper discs.

-

Wash the filter discs three times with a wash buffer (e.g., 0.5 M Na₂HPO₄) to remove unincorporated radiolabeled rNTPs.

-

Wash the discs once with water and then with ethanol.

-

Air-dry the filter discs.

-

Place the discs in scintillation vials with a scintillation cocktail.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay (Detailed Protocol)

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

Materials:

-

Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

-

Complete cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).

-

G418 (for maintaining selection pressure on replicon cells).

-

Test compounds dissolved in DMSO.

-

Luciferase assay reagent (if using a luciferase reporter).

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the HCV replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium. A DMSO control should be included.

-

Remove the existing medium from the cells and add the medium containing the test compounds.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for a specified period (e.g., 48-72 hours).

-

For Luciferase Reporter Replicons:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure the luciferase activity using a luminometer.

-

-

For Neomycin-selectable Replicons (endpoint analysis):

-

After the incubation period, quantify the HCV RNA levels using real-time RT-PCR.

-

-

Determine the cell viability in parallel using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to assess the compound's toxicity.

-

Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control.

-

Determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values by plotting the respective data against the compound concentration and fitting to a dose-response curve. The selectivity index (SI) can be calculated as CC50/EC50.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows.

Caption: Mechanism of HCV-796 inhibition of HCV replication.

References

- 1. Inhibitors for the hepatitis C virus RNA polymerase explored by SAR with advanced machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship (SAR) development and discovery of potent indole-based inhibitors of the hepatitis C virus (HCV) NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Intricate Dance of Structure and Activity: A Technical Guide to Benzofuran-Based NS5B Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) NS5B polymerase, an RNA-dependent RNA polymerase, is a cornerstone of the viral replication machinery and a prime target for direct-acting antiviral agents. Among the numerous scaffolds investigated, benzofuran (B130515) derivatives have emerged as a particularly promising class of non-nucleoside inhibitors (NNIs). These compounds typically bind to allosteric sites on the enzyme, inducing conformational changes that stifle its polymerase activity. This technical guide delves into the critical structure-activity relationships (SAR) of benzofuran-based NS5B inhibitors, offering a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key molecular and procedural concepts.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of benzofuran-based NS5B inhibitors is intricately linked to the nature and position of substituents on the core scaffold. The following tables summarize the in vitro activities of representative compounds, providing a clear comparison of their inhibitory effects.

Table 1: In Vitro Activity of Fused Benzofuran Derivatives against HCV NS5B

| Compound ID | R Group | IC50 (nM) vs. NS5B (Genotype 1b) | EC50 (nM) in Replicon Assay (Genotype 1b) |

| 1a | H | 21800 | >50000 |

| 3a | 5-Bromo | 8200 | 12000 |

| 11a | 3-Methylthiophene | 7500 | 9800 |

| 21a | Phenyl | 5200 | 6500 |

| 24a | 4-Fluorophenyl | 2400 | 3100 |

Data compiled from various sources, including synthesis and SAR optimization studies of diketo acid pharmacophores for HCV NS5B polymerase inhibition.[1]

Table 2: Anti-HCV Activity of Selected Benzofuran Analogs

| Compound ID | Modification | IC50 (µM) vs. NS5B | EC50 (µM) in Replicon Assay | CC50 (µM) |

| N2 | Novel Scaffold | 2.01 | 1.61 | 51.3 |

| N3 | Novel Scaffold | 23.84 | 21.88 | >100 |

| N4 | Novel Scaffold | 2.01 | - | >100 |

Data from a study combining random forest, multiple e-pharmacophore modeling, and docking to discover novel HCV NS5B polymerase inhibitors.[2][3]

Core Structural Insights from SAR Studies

The analysis of quantitative data reveals several key trends in the structure-activity relationship of benzofuran-based NS5B inhibitors:

-

Substitution at the 5-position: Modifications at the C5 position of the benzofuran ring with aryl groups have been shown to be crucial for potent inhibitory activity.[4] The introduction of a 5-bromobenzofuran-2-yl moiety, for instance, significantly enhances potency compared to an unsubstituted analog.[1]

-

Bioisosteric Replacements: Replacing the furan (B31954) moiety with bioisosteric rings like thiophene (B33073) and phenyl can lead to improved inhibitory activity.[1]

-

Fused Ring Systems: The development of fused benzofuran scaffolds has proven to be a viable strategy for creating novel and potent NS5B inhibitors.[5]

-

Hydrogen Bonding: The SAR of fused benzofuran derivatives highlights the importance of potential hydrogen-bonding interactions within the allosteric binding site of the NS5B protein.[5]

Key Experimental Protocols

The evaluation of benzofuran-based NS5B inhibitors relies on robust in vitro and cell-based assays. The following are detailed methodologies for two cornerstone experiments.

NS5B RNA-Dependent RNA Polymerase (RdRp) Assay (Scintillation Proximity Assay)

This assay quantifies the enzymatic activity of NS5B by measuring the incorporation of a radiolabeled nucleotide into a newly synthesized RNA strand. The scintillation proximity assay (SPA) format is a homogeneous method that eliminates the need for separation steps.[6][7]

Materials:

-

Recombinant HCV NS5B polymerase

-

Biotinylated RNA template/primer

-

Radiolabeled nucleotide (e.g., [³H]UTP)

-

Unlabeled NTPs (ATP, CTP, GTP)

-

Streptavidin-coated SPA beads

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Test compounds (benzofuran derivatives) dissolved in DMSO

-

96-well microplates

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, a saturating concentration of the biotinylated RNA template/primer, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified recombinant NS5B polymerase to initiate the reaction.

-

Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 90 minutes) to allow for RNA synthesis.

-

Termination and SPA Bead Addition: Stop the reaction by adding EDTA. Subsequently, add the streptavidin-coated SPA beads to each well. The biotinylated RNA product will bind to the beads.

-

Signal Detection: As the radiolabeled nucleotide is incorporated into the RNA, it comes into close proximity with the scintillant in the SPA beads, generating a light signal that can be measured using a microplate scintillation counter.

-

Data Analysis: The amount of light emitted is proportional to the amount of radiolabeled nucleotide incorporated, and thus to the activity of the NS5B polymerase. The IC50 values for the test compounds are determined by plotting the percentage of inhibition against the compound concentration.

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) harboring a subgenomic HCV replicon. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase) for easy quantification of replication levels.

Materials:

-

Huh-7 cells stably expressing an HCV subgenomic replicon with a luciferase reporter

-

Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum and antibiotics

-

Test compounds (benzofuran derivatives) dissolved in DMSO

-

Luciferase assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include appropriate vehicle controls (DMSO) and positive controls (known NS5B inhibitors).

-

Incubation: Incubate the plates for a period that allows for multiple rounds of RNA replication (e.g., 48-72 hours).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Data Analysis: The luciferase signal is directly proportional to the level of HCV RNA replication. The EC50 values, representing the concentration at which the compound inhibits 50% of viral replication, are calculated by plotting the percentage of inhibition against the compound concentration. A parallel cytotoxicity assay (e.g., MTT assay) should be performed to ensure that the observed inhibition of replication is not due to cellular toxicity.

Visualizing Key Concepts

Graphical representations are invaluable for understanding complex biological pathways, experimental designs, and molecular interactions. The following diagrams, generated using the DOT language, illustrate fundamental aspects of benzofuran-based NS5B inhibitor research.

Caption: A generalized pharmacophore model for benzofuran-based NS5B inhibitors.

Caption: A typical experimental workflow for the evaluation of benzofuran-based NS5B inhibitors.

References

- 1. Synthesis and SAR optimization of diketo acid pharmacophore for HCV NS5B polymerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of novel potent HCV NS5B polymerase non-nucleoside inhibitors bearing a fused benzofuran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. Figure 1. [Scintillation Proximity Assay]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Discovery of Novel Non-Nucleoside HCV Polymerase Inhibitors

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery process for novel non-nucleoside inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B polymerase. It covers the molecular target, discovery workflows, key experimental protocols, and data for prominent inhibitor classes.

Introduction: The HCV NS5B Polymerase as a Therapeutic Target

Hepatitis C virus (HCV) infection is a major global health issue that can lead to chronic liver disease, cirrhosis, and hepatocellular carcinoma[1][2]. The HCV genome encodes a polyprotein that is processed into structural and non-structural (NS) proteins[3]. Among these, the NS5B protein, an RNA-dependent RNA polymerase (RdRp), is essential for replicating the viral RNA genome[2][3][4]. Since mammalian cells do not have a comparable RdRp, NS5B is a highly attractive and specific target for antiviral drug development[2][5].

Inhibitors of NS5B are broadly categorized into two main classes: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs)[1][3][6][7][8]. NIs act as chain terminators after being incorporated into the growing RNA strand, directly competing with natural nucleotide substrates[6][8]. In contrast, NNIs are a chemically diverse group of molecules that bind to allosteric sites on the polymerase, inducing conformational changes that inhibit its function non-competitively with respect to nucleotide substrates[3][6][9]. This guide focuses on the discovery and characterization of these novel NNIs.

The Molecular Target: Structure and Allosteric Sites of NS5B

The three-dimensional structure of the NS5B polymerase resembles a classic "right hand" topology, with distinct finger, palm, and thumb domains that encircle the active site located in the palm domain[1][2]. The catalytic mechanism involves conserved aspartic acid residues in the palm domain that coordinate magnesium ions[9].

NNIs do not bind to the active site but rather to several distinct allosteric pockets, leading to the inhibition of RNA synthesis, often by preventing the conformational changes necessary for the initiation or elongation phases of polymerization[3][7][10]. At least four major allosteric binding sites for NNIs have been identified[11][12][13]:

-

Thumb Site I (NNI-1): Located in the thumb domain, this site binds inhibitors like benzimidazoles and indole (B1671886) derivatives[13].

-

Thumb Site II (NNI-2): Also in the thumb domain, this pocket accommodates various chemical scaffolds, including thiophenes, phenylalanine derivatives, and dihydropyranones[12][13].

-

Palm Site I (Palm Pocket I): Situated at the interface of the palm and thumb domains, near the active site[1][12].

-

Palm Site II (Palm Pocket II): A second pocket located in the palm domain[3][12].

The existence of these multiple allosteric sites makes NS5B a highly "drugable" target, allowing for the development of inhibitors with diverse chemical structures and mechanisms of action[11].

The Drug Discovery Workflow

The discovery of novel NNIs typically follows a structured, multi-stage process that begins with the screening of large compound libraries and progresses through rigorous biochemical and cell-based testing to identify promising lead candidates.

Caption: A flowchart illustrating the typical drug discovery pipeline for HCV NS5B NNIs.

Key Experimental Protocols

This protocol describes a common method to measure the ability of a compound to inhibit the RNA synthesis activity of recombinant NS5B polymerase in vitro.[1][5][14]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against NS5B RdRp activity.

-

Principle: A scintillation proximity assay (SPA) or filter-binding assay is used to quantify the incorporation of a radiolabeled nucleotide triphosphate (e.g., [³H]-GTP) into a newly synthesized RNA strand using a synthetic template/primer like poly(rC)/oligo(rG).

-

Materials & Reagents:

-

Purified, recombinant HCV NS5B protein (e.g., genotype 1b, C-terminally truncated Δ21)[5][9].

-

Reaction Buffer: 20 mM HEPES (pH 7.5-8.0), 1.5-5 mM MnCl₂ or MgCl₂, 100 mM ammonium (B1175870) acetate, 1 mM DTT, 40 U/mL RNasin[1].

-

Substrates: Poly(rC) template and oligo(rG) primer[5].

-

Nucleotide Triphosphates (NTPs): ATP, CTP, UTP (at ~250 µM each), and GTP (at a concentration near its Km value, e.g., 0.3-1 µM)[5].

-

Radiolabeled NTP: [³H]-GTP or [³³P]-GTP.

-

Test compounds dissolved in DMSO.

-

96-well or 384-well assay plates.

-

SPA beads or glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, template/primer, non-labeled NTPs, and radiolabeled NTP.

-

Dispense test compounds at various concentrations (serial dilutions) into the assay plate wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Add the purified NS5B enzyme to the wells and incubate briefly to allow for compound binding.

-

Initiate the polymerase reaction by adding the NTP/template/primer reaction mixture.

-

Incubate the reaction at a controlled temperature (e.g., 22-30°C) for 1-2 hours.

-

Stop the reaction using an EDTA-containing stop buffer.

-

For SPA: Add SPA beads that bind the biotinylated primer. The signal is generated only when the radiolabeled nucleotide is incorporated into the RNA strand attached to the bead.

-

For Filter-Binding: Transfer the reaction mixture to a filter plate and wash to remove unincorporated nucleotides.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of inhibition against the compound concentration and use non-linear regression to calculate the IC50 value.

-

This protocol outlines the use of a subgenomic HCV replicon system to assess the antiviral activity of compounds in a cellular context.[15][16][17]

-

Objective: To determine the half-maximal effective concentration (EC50) and the 50% cytotoxic concentration (CC50) of test compounds.

-

Principle: A human hepatoma cell line (e.g., Huh-7) is engineered to harbor a subgenomic HCV RNA that replicates autonomously.[15][16] This replicon often contains a reporter gene (e.g., firefly luciferase) whose expression level correlates with the rate of viral RNA replication.[16] A decrease in reporter signal indicates inhibition of replication.

-

Materials & Reagents:

-

Huh-7 cells stably expressing an HCV subgenomic replicon (e.g., genotype 1b) with a luciferase reporter.

-

Cell culture medium (e.g., DMEM) with fetal bovine serum, antibiotics, and G418 for selection pressure.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates (white, opaque for luminescence).

-

Luciferase assay reagent (e.g., Bright-Glo or Steady-Glo).

-

Cytotoxicity assay reagent (e.g., CellTiter-Glo, resazurin, or MTS).

-

Luminometer.

-

-

Procedure:

-

Seed the stable replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds. Include appropriate controls.

-

Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

-

EC50 Determination:

-

Remove the culture medium.

-

Add luciferase assay reagent to lyse the cells and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to DMSO-treated cells and determine the EC50 value by non-linear regression.

-

-

CC50 Determination (in parallel or multiplexed):

-

Add a cytotoxicity reagent to the cells according to the manufacturer's instructions.

-

Measure the resulting signal (luminescence or absorbance).

-

Calculate cell viability relative to DMSO-treated cells and determine the CC50 value.

-

-

The Selectivity Index (SI) is calculated as CC50 / EC50 to assess the therapeutic window of the compound.

-

Classes of Non-Nucleoside Inhibitors and Performance Data

Numerous chemical scaffolds have been identified as potent NNIs of HCV NS5B. Below are examples of key classes with their reported activity data.

High-throughput screening identified 1,5-benzodiazepines (BZDs) as a novel class of NS5B inhibitors.[5] Kinetic analysis showed that these compounds are non-competitive inhibitors with respect to GTP, suggesting they bind to an allosteric site.[5]

| Compound | NS5B IC50 (µM) | Replicon EC50 (µM) | Replicon CC50 (µM) | Selectivity Index (SI) | Reference |

| 1 | 3.1 | >50 | >50 | - | [5] |

| 2 | 7.9 | >50 | >50 | - | [5] |

| 3 | 3.0 | 5.8 | >50 | >8.6 | [5] |

| 4a (enantiomer) | 0.9 | 12.0 | >50 | >4.2 | [5] |

| 4b (enantiomer) | >50 | 14.0 | >50 | >3.6 | [5] |

Thiophene derivatives have been shown to bind to an allosteric site in the thumb domain, approximately 35 Å from the polymerase active site.[18] Binding of these inhibitors induces significant conformational changes in the enzyme.[18]

| Compound Class | NS5B IC50 (nM) | Binding Site | Reference |

| Thiophene-based NNIs | 270 - 307 | Thumb Domain | [18] |

Optimization of known inhibitors like tegobuvir (B1682003) led to the discovery of imidazo[4,5-c]pyridine derivatives with extremely high potency in cell-based replicon systems.[19]

| Compound | Replicon EC50 (nM) (Genotype 1b) | Replicon CC50 (nM) | Selectivity Index (SI) | Reference |

| Compound 3 | 1.163 | >200 | >171,969 | [19] |

Computational methods combining random forest models, pharmacophore screening, and docking have successfully identified novel scaffolds with inhibitory activity.[1]

| Compound | NS5B IC50 (µM) | Replicon EC50 (µM) | Replicon CC50 (µM) | Selectivity Index (SI) | Reference |

| N1 | 10.33 | 11.23 | >100 | >8.9 | [1] |

| N2 | 2.57 | 1.61 | 51.3 | 31.9 | [1] |

| N3 | 23.84 | 21.88 | >100 | >4.6 | [1] |

| N4 | 2.01 | 3.24 | >100 | >30.9 | [1] |

| N5 | 15.68 | 13.84 | >100 | >7.2 | [1] |

Mechanism of Allosteric Inhibition

The binding of an NNI to an allosteric site induces conformational changes that are transmitted through the protein structure to the active site, ultimately inhibiting polymerase function.[3][6][10] This inhibition can occur by preventing the binding of the RNA template or by locking the enzyme in a closed, inactive conformation that is incompatible with the initiation of RNA synthesis.[12][20] The communication between the allosteric site and the active site often involves key regulatory elements of the polymerase, such as the β-loop and the C-terminal tail.[12][20]

Caption: Binding of an NNI to an allosteric site induces a conformational change, inhibiting RNA synthesis.

Conclusion

The discovery of non-nucleoside inhibitors of the HCV NS5B polymerase represents a major success in antiviral drug development.[11] By targeting allosteric sites, these inhibitors provide a powerful mechanism to disrupt viral replication with high specificity. The combination of high-throughput screening, robust biochemical and cell-based assays, and structure-based drug design continues to yield novel and potent NNI candidates. These agents form an integral part of modern combination therapies that have revolutionized the treatment of chronic hepatitis C, leading to high cure rates and improved patient outcomes.[6][11]

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current perspective of HCV NS5B inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of a novel class of Hepatitis C Polymerase Inhibitors [natap.org]

- 6. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Non-nucleoside analogue inhibitors bind to an allosteric site on HCV NS5B polymerase. Crystal structures and mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-nucleoside inhibitors of the HCV NS5B polymerase: progress in the discovery and development of novel agents for the treatment of HCV infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. HCV Replicon Systems: Workhorses of Drug Discovery and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Non-nucleoside inhibitors binding to hepatitis C virus NS5B polymerase reveal a novel mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and structure-activity relationships of novel imidazo[4,5-c]pyridine derivatives as potent non-nucleoside inhibitors of hepatitis C virus NS5B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the HCV-796 Binding Site on the NS5B Polymerase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of HCV-796, a non-nucleoside inhibitor (NNI), on the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase. This document details the molecular interactions, quantitative binding data, and the experimental protocols used to characterize this crucial drug-target interface.

Introduction: The NS5B Polymerase as a Therapeutic Target

The HCV NS5B polymerase is a key enzyme in the replication of the viral RNA genome, making it a prime target for antiviral therapies.[1] Unlike host-cell polymerases, NS5B is an RNA-dependent RNA polymerase (RdRp), offering a window for selective inhibition. Non-nucleoside inhibitors like HCV-796 bind to allosteric sites on the enzyme, inducing conformational changes that ultimately halt viral replication.[2]

The HCV-796 Binding Site: A Deep Dive into the Palm Domain

HCV-796 binds to a specific allosteric site located in the palm domain of the NS5B polymerase.[3][4] This binding pocket is distinct from the catalytic active site where nucleotide incorporation occurs. The binding of HCV-796 is characterized by slow binding kinetics, meaning it takes a measurable amount of time to reach binding equilibrium.[5][6] This is driven by a slow dissociation rate from the enzyme.[5]

Co-crystal structures of NS5B in complex with HCV-796 have revealed a deep, hydrophobic binding pocket.[5][7] The interaction of HCV-796 within this pocket induces a conformational change in the enzyme, which is consistent with its slow binding kinetics.[5] Key amino acid residues have been identified through resistance studies, which pinpoint the critical contact points for the inhibitor. Mutations in these residues can significantly reduce the binding affinity and inhibitory potency of HCV-796.[5][8]

Key Amino Acid Interactions and Resistance Mutations

Site-directed mutagenesis and sequence analysis of resistant HCV replicons have identified several amino acid residues crucial for HCV-796 binding. Notably, mutations at position C316 (such as C316Y and C316N) have been shown to confer resistance to HCV-796.[9][8] The C316Y mutation, for instance, can cause a 100-fold loss in binding affinity.[8] Modeling studies suggest that the larger side chain of tyrosine at this position creates a steric clash that hinders inhibitor binding.[7][8] Another important residue is Ser365, which forms a hydrogen bond with the amide nitrogen of HCV-796.[10]

Quantitative Analysis of HCV-796 Binding and Inhibition

The potency of HCV-796 has been quantified through various in vitro and cell-based assays. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Assay System | Genotype | Reference |

| IC50 | 0.081 ± 0.019 µM | NS5B Polymerase Assay | 1b | [5] |

| EC50 | 9 nM | HCV Replicon Assay | 1b | [11] |

| Kd (equilibrium) | 71 ± 2 nM | Fluorescence Quenching | 1b (Con1) | [5] |

| Kd (initial, 10 min) | 1.9 ± 0.2 µM | Fluorescence Quenching | 1b (Con1) | [5] |

| koff | 4.9 ± 0.5 × 10-4 s-1 | Fluorescence Quenching | 1b (Con1) | [5] |

Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Kd (dissociation constant), and koff (dissociation rate constant) are key parameters in drug development.[12]

Experimental Protocols for Characterizing the Binding Site

The characterization of the HCV-796 binding site has relied on a combination of biochemical, cell-based, and structural biology techniques. Detailed methodologies for these key experiments are provided below.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the ability of a compound to inhibit the RNA synthesis activity of purified recombinant NS5B polymerase.

Materials:

-

Purified recombinant HCV NS5B protein (e.g., C-terminally truncated NS5BΔ21 for solubility)[13]

-

RNA template/primer (e.g., poly(A)/oligo(U))

-

Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP), including a radiolabeled rNTP (e.g., [α-33P]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, 0.5% Triton X-100)

-

Test compound (HCV-796) dissolved in DMSO

-

DE81 filtermats

-

Wash buffer (e.g., 0.5 M Na2HPO4)

-

Scintillation counter

Protocol:

-

Prepare a reaction mixture containing the assay buffer, RNA template/primer, and non-radiolabeled rNTPs.

-

Add the test compound at various concentrations (typically in a serial dilution).

-

Initiate the reaction by adding the purified NS5B enzyme and the radiolabeled rNTP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of 0.5 M EDTA.

-

Spot the reaction mixture onto a DE81 filtermat.

-

Wash the filtermat multiple times with the wash buffer to remove unincorporated radiolabeled rNTPs.

-

Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay assesses the antiviral activity of a compound in a cellular context by measuring the replication of a subgenomic HCV replicon in a human hepatoma cell line (e.g., Huh-7).[1]

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection)

-

Test compound (HCV-796) dissolved in DMSO

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound. Include a DMSO-only control.

-

Incubate the cells for a defined period (e.g., 72 hours).

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to check for cytotoxicity of the compound.

-

Calculate the percentage of inhibition of replicon replication for each compound concentration and determine the EC50 value.

X-ray Crystallography

This structural biology technique is used to determine the three-dimensional structure of the NS5B polymerase in complex with the inhibitor, providing atomic-level detail of the binding interaction.

Protocol Outline:

-

Protein Expression and Purification: Express a soluble form of HCV NS5B (e.g., NS5BΔC55) in a suitable expression system (e.g., E. coli or insect cells) and purify it to high homogeneity using chromatography techniques.[14][15]

-

Crystallization: Co-crystallize the purified NS5B protein with the inhibitor (HCV-796). This involves screening a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.[14]

-

Data Collection: Expose the crystals to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction data.[11][14]

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known NS5B structure as a search model. Refine the atomic model of the NS5B-inhibitor complex against the experimental data to obtain a high-resolution structure.[11]

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the NS5B protein to investigate the importance of individual residues for inhibitor binding and enzyme function.

Protocol Outline:

-

Primer Design: Design mutagenic primers containing the desired nucleotide change that will result in the desired amino acid substitution.[16][17]

-

Mutagenesis PCR: Perform a polymerase chain reaction (PCR) using a plasmid containing the wild-type NS5B gene as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the mutation.[17]

-

Template Removal: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from E. coli will be methylated, while the newly synthesized PCR product will not).[17]

-

Transformation: Transform the mutated plasmid into competent E. coli for propagation.

-

Sequence Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.

-

Protein Expression and Characterization: Express and purify the mutant NS5B protein and characterize its enzymatic activity and its sensitivity to the inhibitor using the polymerase inhibition assay described above.

Visualizing the Mechanism and Workflow

Allosteric Inhibition Pathway of HCV-796

Caption: Allosteric inhibition of NS5B by HCV-796.

Experimental Workflow for Inhibitor Characterization

References

- 1. A Protocol for Analyzing Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 5. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 13. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. biorxiv.org [biorxiv.org]

- 16. assaygenie.com [assaygenie.com]

- 17. Site-Directed Mutagenesis [protocols.io]

Chemical Synthesis of HCV-796 Analogs with Improved Safety Profiles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hepatitis C Virus (HCV) infection remains a significant global health issue. The viral RNA-dependent RNA polymerase, NS5B, is a prime target for direct-acting antivirals (DAAs). HCV-796 (Nesbuvir), a potent non-nucleoside inhibitor (NNI) of NS5B polymerase, demonstrated significant antiviral efficacy but its clinical development was halted due to hepatotoxicity. This technical guide provides an in-depth overview of the chemical strategies for designing and synthesizing novel HCV-796 analogs with the primary objective of mitigating liver toxicity while retaining or improving antiviral potency. We detail medicinal chemistry approaches, synthetic pathways, and essential experimental protocols for evaluating the efficacy and safety of these next-generation compounds.

Introduction: The Challenge of HCV and the Promise of NS5B Inhibitors

The Hepatitis C virus is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The discovery of DAAs has revolutionized treatment, with the NS5B polymerase being a key therapeutic target due to its essential role in viral replication and the lack of a human homolog.[2]

NS5B inhibitors are broadly classified into two groups: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs). NNIs bind to allosteric sites on the polymerase, inducing a conformational change that inhibits its function.[3] HCV-796 (Nesbuvir) is a benzofuran-based NNI that binds to the "palm II" allosteric site of the NS5B polymerase.[4][5] Despite its potent anti-HCV activity, clinical trials revealed that a percentage of patients treated with HCV-796 experienced abnormal liver function tests, leading to the cessation of its development. This underscores a critical challenge in drug development: balancing high efficacy with an acceptable safety profile.

This guide focuses on the chemical synthesis of HCV-796 analogs designed to overcome the safety liabilities of the parent compound.

HCV-796: A Profile of High Potency and Unacceptable Toxicity

HCV-796 exhibited potent and selective inhibition of the HCV NS5B polymerase. Its efficacy was demonstrated across enzymatic assays, cell-based replicon systems, and in animal models.[6]

Table 1: Antiviral Activity of HCV-796 (Nesbuvir)

| Assay Type | Target | Value | Genotype(s) | Reference(s) |

| Enzyme Inhibition | NS5B Polymerase | IC₅₀: 0.01 - 0.14 µM | 1 | [6][7] |

| Cell-based Replicon | HCV Replication | EC₅₀: 5 nM | 1a | [6][7] |

| Cell-based Replicon | HCV Replication | EC₅₀: 9 nM | 1b | [6][7] |

The primary safety concern that emerged during clinical trials was drug-induced liver injury (DILI). The mechanism of HCV-796 hepatotoxicity is not fully elucidated in the public domain but is often associated with the formation of reactive metabolites produced by cytochrome P450 (CYP) enzymes in the liver.[8] This metabolic bioactivation can lead to cellular damage, oxidative stress, and mitochondrial dysfunction.

Strategic Approaches to Designing Safer HCV-796 Analogs

The core principle in designing safer analogs is to modify the HCV-796 scaffold to alter its metabolic fate, reducing the formation of toxic metabolites without compromising its binding affinity to the NS5B polymerase. Key medicinal chemistry strategies include:

-

Bioisosteric Replacement: Swapping functional groups prone to metabolic bioactivation with others that are more stable or lead to non-toxic metabolites. For the benzofuran (B130515) core, this could involve replacing metabolically "hot" spots with groups that block oxidative metabolism.

-

Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) Analysis: Systematically modifying different parts of the molecule (the benzofuran core, the C5-cyclopropyl group, the C2-fluorophenyl group, and the C6-sulfonamide side chain) to understand their respective contributions to both antiviral activity and toxicity.[1][9]

-

Fragment Growth and Molecular Docking: Using computational models to design new fragments that extend from the lead compound to enhance binding affinity and introduce properties that favor safer metabolic pathways.[10][11]

The following diagram illustrates a generalized workflow for the design and evaluation of safer HCV-796 analogs.

References

- 1. Structure-activity relationships of fluorene compounds inhibiting HCV variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Hepatitis C Virus NS5B Polymerase by S-Trityl-L-Cysteine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. An Exploration of the Inhibitory Mechanism of Rationally Screened Benzofuran-1,3,4-Oxadiazoles and-1,2,4-Triazoles as Inhibitors of NS5B RdRp Hepatitis C Virus through Pharmacoinformatic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. Nesbuvir (HCV-796) | HCV NS5B inhibitor | Probechem Biochemicals [probechem.com]

- 8. In vitro evaluation of potential hepatotoxicity induced by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Virtual screening, optimization design, and synthesis analysis of novel benzofuran derivatives as pan-genotypic HCV NS5B polymerase inhibitors using molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

Decoding the Pharmacophore of HCV-796: A Blueprint for Novel Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The hepatitis C virus (HCV) continues to be a significant global health challenge, necessitating the development of novel and potent antiviral agents. A key target in this endeavor is the HCV non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase (RdRP) essential for viral replication.[1][2][3] HCV-796, a non-nucleoside inhibitor (NNI) of NS5B, has served as a critical tool in understanding the structural requirements for potent inhibition of this enzyme. This guide provides a comprehensive exploration of the pharmacophore of HCV-796, offering a detailed roadmap for the design of next-generation anti-HCV drugs.

The Target: HCV NS5B Polymerase

The HCV NS5B polymerase is a 66 kDa protein that catalyzes the synthesis of the viral RNA genome.[1] Unlike host DNA and RNA polymerases, NS5B is an RNA-dependent RNA polymerase, making it a highly specific and attractive target for antiviral therapy.[1][2] The enzyme possesses a characteristic "right-hand" structure with finger, palm, and thumb domains. While nucleoside inhibitors target the active site within the palm domain, non-nucleoside inhibitors like HCV-796 bind to allosteric sites, inducing conformational changes that inhibit polymerase activity.[4][5] HCV-796 specifically binds to a hydrophobic pocket within the palm I region of the NS5B polymerase.[1][4]

Pharmacophore Modeling: Unveiling the Key Features

Pharmacophore modeling is a crucial computational technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For HCV-796 and related NS5B inhibitors, both ligand-based and structure-based approaches have been employed to construct robust pharmacophore models.[1][3][6][7] These models consistently highlight a combination of key features that are critical for potent inhibition.

A generalized pharmacophore model for a potent NNI targeting the palm I site of HCV NS5B, inspired by the structure of HCV-796, would typically include:

-

One or more Hydrogen Bond Acceptors (HBA): These features are crucial for anchoring the inhibitor within the binding pocket through interactions with specific amino acid residues.

-

One or more Hydrogen Bond Donors (HBD): Similar to HBAs, HBDs form key hydrogen bonds that contribute to the binding affinity and specificity of the inhibitor.

-

Multiple Hydrophobic Regions (HY): The allosteric binding pocket of NS5B is predominantly hydrophobic. Therefore, hydrophobic moieties on the inhibitor are essential for establishing favorable van der Waals interactions and ensuring a snug fit.

-

A Ring Aromatic (RA) feature: Aromatic rings often engage in π-π stacking or hydrophobic interactions within the binding site, contributing to the overall binding energy.

The following diagram illustrates a hypothetical pharmacophore model for an HCV-796-like inhibitor:

References

- 1. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

- 2. Combination of pharmacophore hypothesis and molecular docking to identify novel inhibitors of HCV NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel HCV polymerase inhibitors using pharmacophore-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

In Silico Modeling of HCV-796 Analog Interactions with NS5B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational methodologies used to investigate the interactions between the hepatitis C virus (HCV) non-structural protein 5B (NS5B) polymerase and the non-nucleoside inhibitor HCV-796 and its analogs. This document details the experimental protocols for key in silico techniques, presents quantitative data in a structured format, and offers visual representations of relevant biological pathways and computational workflows.

Introduction to HCV NS5B and HCV-796

The hepatitis C virus is a major global health concern, often leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1][2] The viral RNA-dependent RNA polymerase (RdRp), NS5B, is a key enzyme in the replication of the HCV genome and a prime target for antiviral therapies.[3][4][5] NS5B synthesizes a negative-strand RNA intermediate from the positive-strand genomic RNA, which then serves as a template for the synthesis of new positive-strand viral genomes.[3]

HCV-796 is a potent and selective non-nucleoside inhibitor (NNI) of the NS5B polymerase.[6][7] Unlike nucleoside inhibitors that bind to the active site, HCV-796 binds to an allosteric site in the palm domain of the enzyme.[4][6][8] This binding induces a conformational change that ultimately inhibits RNA synthesis.[4] Understanding the molecular interactions between HCV-796 analogs and NS5B is crucial for the development of next-generation inhibitors with improved efficacy and resistance profiles. In silico modeling plays a pivotal role in this endeavor, providing insights that are often difficult to obtain through traditional experimental methods alone.

Experimental Protocols for In Silico Modeling

A variety of computational techniques are employed to study the interactions between small molecules and their protein targets. The following sections detail the typical methodologies used in the in silico modeling of HCV-796 analogs with NS5B.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10][11] It is a fundamental tool for virtual screening and for understanding the binding modes of inhibitors.

Methodology:

-

Protein Preparation:

-

The three-dimensional crystal structure of HCV NS5B polymerase is obtained from the Protein Data Bank (PDB).

-

Water molecules and any co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure, and charges are assigned using a force field such as AMBER or CHARMM.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structures of HCV-796 analogs are drawn using chemical drawing software and converted to 3D structures.

-

The ligands are assigned appropriate atom types and charges.

-

Different tautomeric and ionization states of the ligands at physiological pH are generated.

-

The ligand geometries are optimized using a suitable force field.

-

-

Docking Simulation:

-

A binding site on NS5B is defined, typically centered on the known allosteric pocket for HCV-796.

-

A docking algorithm (e.g., AutoDock, GOLD, Glide) is used to systematically search for the optimal binding poses of the ligand within the defined binding site.

-

The algorithm generates a set of possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

-

The scoring function provides a quantitative estimate of the binding affinity, which can be used to rank different analogs.

-

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the study of its flexibility, conformational changes, and the stability of interactions over time.[12][13][14]

Methodology:

-

System Setup:

-

The docked protein-ligand complex from the molecular docking step is used as the starting structure.

-

The complex is placed in a simulation box filled with explicit water molecules (e.g., TIP3P).

-

Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

-

-

Energy Minimization:

-

The entire system is energy minimized to remove any bad contacts between atoms.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature and a constant pressure (e.g., 1 atm) for a short period. This allows the water molecules and ions to relax around the protein-ligand complex.

-

-

Production MD Simulation:

-

A long-timescale MD simulation (typically nanoseconds to microseconds) is run, during which the positions and velocities of all atoms are calculated by integrating Newton's equations of motion.

-

The trajectory of the simulation, which contains the coordinates of all atoms at different time points, is saved for analysis.

-

-

Trajectory Analysis:

-

Various properties are calculated from the trajectory, including root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and the number and duration of intermolecular interactions (e.g., hydrogen bonds).

-

Binding Free Energy Calculations

These calculations provide a more accurate estimation of the binding affinity between a ligand and a protein compared to docking scores.

Methodology:

-

MM/PBSA and MM/GBSA Methods:

-

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to calculate the binding free energy.

-

Snapshots are extracted from the MD simulation trajectory of the protein-ligand complex.

-

For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand in their unbound states.

-

The free energy is typically composed of molecular mechanics energy, polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model), and non-polar solvation energy (often estimated from the solvent-accessible surface area).

-

Quantitative Data Summary

The following tables summarize key quantitative data obtained from various in silico and in vitro studies on HCV-796 and its analogs.

Table 1: In Vitro Activity of HCV-796

| Genotype | IC50 (µM) | EC50 (nM) | Reference |

| 1a | 0.01 - 0.14 | 5 | [7] |

| 1b | 0.01 - 0.14 | 9 | [7] |

Table 2: Binding Affinity of HCV-796 to NS5B

| Method | Kd (nM) | Reference |

| Experimental (Slow Binding Kinetics) | 71 ± 2 | [8] |

Table 3: Impact of Resistance Mutations on HCV-796 Activity

| Mutation | Fold Shift in EC50 | Reference |

| C316Y | >100 | [15][16] |

| S365T | Significant | [16] |

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in HCV replication and in silico drug design.

HCV Replication Cycle and the Role of NS5B

Caption: Overview of the Hepatitis C Virus replication cycle.

Mechanism of Action of NS5B Non-Nucleoside Inhibitors

Caption: Allosteric inhibition of NS5B by HCV-796 analogs.

In Silico Drug Design Workflow for NS5B Inhibitors

Caption: A typical workflow for in silico drug design.

Conclusion

In silico modeling is an indispensable tool in the discovery and development of novel inhibitors of HCV NS5B. Techniques such as molecular docking, molecular dynamics simulations, and binding free energy calculations provide detailed insights into the molecular interactions, binding affinities, and dynamic behavior of inhibitors like HCV-796 and its analogs. This computational approach, in conjunction with experimental validation, accelerates the design of more potent and specific antiviral agents, ultimately contributing to the fight against hepatitis C. The methodologies and data presented in this guide offer a comprehensive overview for researchers engaged in this critical area of drug discovery.

References

- 1. Computational analysis of de novo evolution of hepatitis C virus NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Analysis of De Novo Evolution of Hepatitis C Virus NS5B Polymerase Inhibitors | In Vivo [iv.iiarjournals.org]

- 3. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Activity and Inhibition of the Hepatitis C Virus RNA-dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanism of Hepatitis C Virus Replicon Variants with Reduced Susceptibility to a Benzofuran Inhibitor, HCV-796 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Slow Binding Inhibition and Mechanism of Resistance of Non-nucleoside Polymerase Inhibitors of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular Docking and Pharmacoinformatics Studies Reveal Potential Phytochemicals Against HCV NS5B Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Metabolic Pathways of HCV-796 and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information detailing the specific metabolic pathways of the discontinued (B1498344) hepatitis C virus (HCV) NS5B polymerase inhibitor, HCV-796 (Nesbuvir), is limited. The clinical development of HCV-796 was halted due to observations of elevated liver enzymes in some patients during Phase 2 trials, suggesting potential hepatotoxicity.[1] The precise metabolic routes and potential formation of reactive metabolites that may have contributed to this are not extensively documented in published literature.

This guide, therefore, provides a comprehensive overview based on inferred metabolic pathways derived from the metabolism of structurally related compounds, particularly those containing a benzofuran (B130515) core, and other non-nucleoside HCV inhibitors. The experimental protocols and data presentation formats outlined herein represent the standard methodologies that would be employed to fully elucidate the biotransformation of a compound like HCV-796.

Introduction to HCV-796

HCV-796 is a non-nucleoside inhibitor of the HCV NS5B polymerase, an essential enzyme for viral replication.[2] Early clinical studies showed that it had a generally acceptable absorption and elimination profile with a long half-life.[3] However, the emergence of safety concerns related to liver function ultimately led to the cessation of its development.[1] A thorough understanding of a drug candidate's metabolic fate is critical for identifying potential safety liabilities, such as the formation of toxic metabolites, and for predicting drug-drug interactions.

Hypothesized Metabolic Pathways of HCV-796

Based on the chemical structure of HCV-796, which features a benzofuran core, and data from analogous compounds, its metabolism is likely to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. For benzofuran-containing molecules, common Phase I metabolic transformations include:

-

Hydroxylation: The addition of a hydroxyl group to the benzofuran ring is a common metabolic pathway.[4][5]

-

N-Dealkylation: The removal of alkyl groups from nitrogen atoms is another frequent metabolic route for compounds containing such moieties.[5]

-

Oxidative Cleavage: The furan (B31954) ring of the benzofuran structure can undergo oxidative cleavage.[5]

-

Bioactivation: Some structurally similar HCV NS5B inhibitors containing a benzofuran core have been shown to undergo bioactivation, where metabolism leads to the formation of reactive intermediates that can covalently bind to cellular macromolecules. For instance, a study on a series of HCV NS5B inhibitors identified a bioactivation pathway involving a cyclopropyl (B3062369) group, resulting in the formation of glutathione (B108866) (GSH) conjugates.[6] Given that hepatotoxicity was a concern for HCV-796, the potential for bioactivation is a critical area for investigation.

Phase II Metabolism

Following Phase I reactions, the introduced functional groups can be conjugated with endogenous molecules to increase their water solubility and facilitate excretion. Potential Phase II pathways for HCV-796 metabolites include:

-

Glucuronidation: The attachment of glucuronic acid to hydroxyl groups, a common pathway for hydroxylated metabolites.

-

Sulfation: The conjugation of a sulfonate group, another pathway for hydroxylated metabolites.

Data Presentation: Characterizing Metabolic Profiles

A comprehensive understanding of the metabolism of HCV-796 and its analogs would require extensive quantitative data. The following tables illustrate the structured format for presenting such data, which is currently unavailable for HCV-796.

Table 1: In Vitro Metabolic Stability of HCV-796 in Liver Microsomes

| Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |

| Human | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Monkey | Data not available | Data not available |

Table 2: Metabolite Identification of HCV-796 in Human Hepatocytes

| Metabolite ID | Proposed Biotransformation | m/z | Retention Time (min) | Relative Abundance (%) |

| M1 | Data not available | Data not available | Data not available | Data not available |

| M2 | Data not available | Data not available | Data not available | Data not available |

| M3 | Data not available | Data not available | Data not available | Data not available |

Table 3: Cytochrome P450 Reaction Phenotyping for HCV-796

| CYP Isoform | Relative Contribution to Metabolism (%) |

| CYP1A2 | Data not available |

| CYP2C9 | Data not available |

| CYP2C19 | Data not available |

| CYP2D6 | Data not available |

| CYP3A4 | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted to elucidate the metabolic pathways of a compound like HCV-796.

Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a test compound in liver microsomes from different species.

Materials:

-

Test compound (HCV-796)

-

Pooled liver microsomes (human, rat, dog, monkey)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the test compound (e.g., 1 µM).

-

Pre-warm the incubation mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-